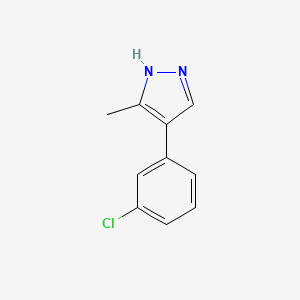

4-(3-Chlorophenyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIAVYYXKNBXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280325 | |

| Record name | 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-47-2 | |

| Record name | 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211596-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine, which is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemical Synthesis Applications

The compound serves as an important intermediate in organic synthesis. Its structural features allow it to be used in the preparation of more complex molecules, particularly in the synthesis of heterocycles.

Synthesis Pathways

- Hydrazine Hydrate Reaction : The compound can be synthesized by reacting 3-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions to form the pyrazole ring.

- Vilsmeier-Haack Reaction : This method introduces the aldehyde group at the 4-position of the pyrazole ring, further enhancing its utility in synthetic chemistry.

4-(3-Chlorophenyl)-3-methyl-1H-pyrazole has been investigated for various biological activities, making it a valuable compound in medicinal chemistry.

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity against various pathogens. The compound exhibits promising Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, indicating its potential as an antimicrobial agent:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

These results suggest that this compound could be developed into effective treatments for bacterial infections .

Anticancer Activity

The compound has also shown potential anticancer properties, with studies indicating selective cytotoxicity against certain cancer cell lines. For example, compounds derived from pyrazole structures have been reported to inhibit multidrug resistance proteins, enhancing their efficacy against resistant tumor cells .

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored as a lead compound for developing new drugs targeting specific enzymes or receptors. Its structural modifications can lead to derivatives with enhanced pharmacological profiles.

Case Studies

- CB1 Receptor Antagonists : Some derivatives of pyrazole have been identified as cannabinoid CB1 receptor antagonists, which are being researched for their potential in treating obesity and schizophrenia.

- Antineoplastic Agents : Research has shown that certain pyrazole derivatives possess strong antitumor activity and can act as blockers of multidrug resistance .

Agricultural Applications

The compound is also utilized in the development of agrochemicals. Its derivatives may serve as fungicides or insecticides due to their biological activity against various pests and pathogens affecting crops.

Materials Science

In materials science, pyrazole derivatives are being investigated for their properties in creating functional materials such as dyes or coatings due to their unique chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, synthesis yields, and biological activities of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole and related compounds:

Key Observations

Substituent Effects on Activity: Chlorine Position: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenoxy group in 's derivative. Fluorine vs. Chlorine: Fluorinated analogs (e.g., –13) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. For example, 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6) may have a longer half-life than chlorine-only derivatives .

Synthetic Efficiency: Triazole-thione derivatives (e.g., 6a in ) achieve yields up to 95%, suggesting robust condensation and cyclization protocols. In contrast, pyrazole derivatives often require multi-step syntheses, as seen in ’s use of hydrazinecarbothioamides and bromophenyl ethanones .

Biological Activity Trends :

- Pyrazole-carboxamides (e.g., ’s 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) demonstrate enhanced receptor affinity due to the pyridylmethyl group, which may facilitate hydrogen bonding .

- Aryloxy pyrazoles () show broad-spectrum antimicrobial activity, suggesting that electron-withdrawing groups (e.g., chloro, aldehyde) enhance interactions with bacterial targets .

Crystallographic and Computational Insights :

- SHELX software () is widely used for structural refinement of similar compounds, enabling precise determination of bond angles and torsional strain. For instance, ’s X-ray data for a trifluoromethyl-pyrazole derivative reveals a planar pyrazole ring, critical for docking studies .

Biological Activity

4-(3-Chlorophenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the various biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2. The presence of the chlorine atom at the para position on the phenyl ring contributes to its unique biological activity compared to other pyrazole derivatives. The structural characteristics influence its interaction with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. It has been shown to inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may exert cytotoxic effects on cancer cells by targeting key signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms.

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Significant inhibitory activity | |

| Staphylococcus aureus | Moderate inhibitory activity | |

| Escherichia coli | Moderate inhibitory activity |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

- Key Findings :

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown efficacy against glioblastoma and other cancer cell lines.

Case Study: Glioblastoma Inhibition

A study screened several pyrazole derivatives against glioblastoma cell lines, revealing that certain derivatives exhibited low micromolar activity against kinase AKT2/PKBβ, a critical target in glioma therapy. The compound demonstrated significant inhibition of neurosphere formation in patient-derived glioma stem cells .

Q & A

Q. Table 1: Synthetic Methods and Yields

How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

Basic

X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) is the gold standard for resolving crystal structures. Key steps include:

- Data Collection : High-resolution synchrotron or in-house diffractometers.

- Structure Solution : Direct methods (SHELXS) for phase determination .

- Refinement : SHELXL for optimizing atomic positions and thermal parameters. Example: The structure of 4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino] derivatives was validated via this workflow .

How can researchers resolve contradictions in spectral data during compound characterization?

Advanced

Discrepancies in NMR, MS, or HPLC data require cross-validation:

- Multi-Technique Analysis : Combine NMR, high-resolution MS, and HPLC-PDA to confirm purity and structure .

- Crystallographic Validation : Resolve ambiguities in substituent positioning (e.g., chlorophenyl vs. methoxyphenyl groups) using X-ray data .

- Batch Reproducibility : Ensure reaction conditions (temperature, solvent) are consistent across replicates .

What computational methods predict the reactivity and biological interactions of this compound?

Q. Advanced

- Molecular Docking : Screen against targets like cannabinoid receptors (e.g., anandamide-binding sites ).

- Molecular Dynamics (MD) Simulations : Assess stability in lipid membranes or protein binding pockets.

- DFT Calculations : Optimize geometries and predict electrophilic substitution sites (e.g., para vs. meta chlorination) .

What analytical techniques ensure purity assessment of this compound?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities (<0.1%) .

- NMR Spectroscopy : and spectra to confirm absence of byproducts (e.g., unreacted triazenyl precursors) .

- Melting Point Analysis : Compare experimental values (155–158°C) with literature to detect solvates .

How can reaction conditions be optimized to improve yields of pyrazole derivatives?

Q. Advanced

- Catalyst Screening : Test Cu(I)/Cu(II) ratios in click chemistry (e.g., 1:1 CuSO₄:sodium ascorbate boosts triazole formation ).

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance Mannich reaction rates .

- Temperature Gradients : Reactions at 50°C vs. room temperature may reduce side products in triazole synthesis .

What strategies are used in structure-activity relationship (SAR) studies of pyrazole derivatives?

Q. Advanced

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Biological Assays : Test stress-related activity in vivo (e.g., rodent models for anxiety or gastroesophageal reflux ).

- Pharmacophore Mapping : Align pyrazole cores with receptor-active conformations (e.g., carbonic anhydrase inhibitors ).

What are common functionalization reactions for the pyrazole core?

Q. Basic

- Electrophilic Substitution : Chlorination at the 4-position using NCS (N-chlorosuccinimide) .

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl groups (e.g., 4-methoxyphenyl via Pd catalysis) .

- Oxime Formation : React aldehydes with hydroxylamine to generate bioactive oxime esters .

How should discrepancies in reported biological activity data be addressed?

Q. Advanced

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature ).

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., cannabinoid receptor binding vs. stress models ).

- Probe Contamination : Use LC-MS to rule out impurities affecting activity .

How is the stability of this compound evaluated under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.